10-Ethylphenothiazine
Overview
Description
10-Ethylphenothiazine is an organic compound with the chemical formula C14H13NS. It is a yellow crystalline solid at room temperature and is insoluble in water but soluble in organic solvents such as ether and ethanol . This compound is part of the phenothiazine family, which is known for its diverse applications in various fields, including medicine, chemistry, and industry.
Mechanism of Action
Target of Action
10-Ethylphenothiazine, also known as 10-Ethyl-10H-phenothiazine, is a derivative of phenothiazine . Phenothiazines are known to have a fundamental neuroleptic action connected with the blockade of dopaminergic receptors . .
Mode of Action
Phenothiazine derivatives are known to exert diverse biological activities, including calmodulin- and protein kinase c inhibitory-actions, anti-proliferative effect, inhibition of p-glycoprotein transport function, and reversion of multidrug resistance .
Biochemical Pathways
Phenothiazines are known to affect various intracellular biochemical pathways, particularly those involving calmodulin-dependent enzymes . These enzymes participate in the phosphorylation of P-glycoprotein, a crucial component of multidrug resistance . .
Result of Action
Phenothiazine derivatives are known to have anti-proliferative effects and can inhibit the transport function of p-glycoprotein, potentially reversing multidrug resistance .
Action Environment
This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as diethyl ether and ethanol . It is used as a photosensitizer, dye, and optical brightness enhancer . The compound should be stored in a cool, dry place away from fire sources and oxidizers . During use, skin contact and inhalation of gas should be avoided, and appropriate protective equipment should be worn .
Preparation Methods
10-Ethylphenothiazine can be synthesized through several methods. One common synthetic route involves the reaction of phenothiazine with ethyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in a solvent like dimethylformamide (DMF) at room temperature . The product is then purified through recrystallization.
Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
10-Ethylphenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-5-oxide, while reduction can produce this compound-amine derivatives.
Scientific Research Applications
10-Ethylphenothiazine has a wide range of scientific research applications:
Comparison with Similar Compounds
10-Ethylphenothiazine is similar to other phenothiazine derivatives such as 10-methylphenothiazine and 10-phenylphenothiazine. its unique ethyl group at the nitrogen position imparts distinct chemical and physical properties. For instance, this compound has a higher boiling point and different solubility characteristics compared to 10-methylphenothiazine .
Similar Compounds
- 10-Methylphenothiazine
- 10-Phenylphenothiazine
- 10-Propylphenothiazine
These compounds share a common phenothiazine core but differ in their substituents, which influence their reactivity and applications.
Properties
IUPAC Name |
10-ethylphenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBMUCMEBSKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276964 | |
Record name | 10-Ethylphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637-16-7 | |
Record name | 10-Ethylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Ethylphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethylphenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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